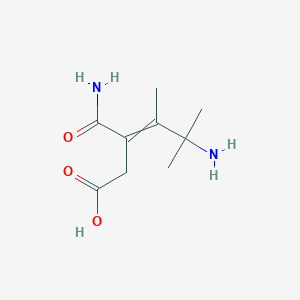![molecular formula C8H13BrO4S B14504201 Dimethyl 2-[(2-bromoethyl)sulfanyl]butanedioate CAS No. 63234-12-8](/img/structure/B14504201.png)
Dimethyl 2-[(2-bromoethyl)sulfanyl]butanedioate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dimethyl 2-[(2-bromoethyl)sulfanyl]butanedioate is an organic compound that features a bromoethyl group attached to a sulfanyl (thioether) linkage, which is further connected to a butanedioate (succinate) ester
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl 2-[(2-bromoethyl)sulfanyl]butanedioate typically involves the reaction of dimethyl butanedioate with 2-bromoethanethiol under basic conditions. The reaction proceeds via nucleophilic substitution, where the thiol group attacks the electrophilic carbon of the bromoethyl group, forming the thioether linkage.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions, with optimization for yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
Dimethyl 2-[(2-bromoethyl)sulfanyl]butanedioate can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromoethyl group can be replaced by other nucleophiles.
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone.
Reduction: The ester groups can be reduced to alcohols.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and amines.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Major Products
Nucleophilic Substitution: Products depend on the nucleophile used, such as azidoethyl sulfanyl butanedioate.
Oxidation: Products include sulfoxides and sulfones.
Reduction: Products include diols and alcohols.
科学的研究の応用
Dimethyl 2-[(2-bromoethyl)sulfanyl]butanedioate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Potential use in the modification of biomolecules for studying biological pathways.
Medicine: Investigated for its potential in drug development, particularly in the synthesis of compounds with anticancer or antimicrobial properties.
Industry: Used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of Dimethyl 2-[(2-bromoethyl)sulfanyl]butanedioate involves its reactivity towards nucleophiles and electrophiles. The bromoethyl group is a good leaving group, making the compound reactive in substitution reactions. The sulfanyl group can participate in redox reactions, altering the compound’s chemical properties and reactivity.
類似化合物との比較
Similar Compounds
- Dimethyl 2-[(2-chloroethyl)sulfanyl]butanedioate
- Dimethyl 2-[(2-iodoethyl)sulfanyl]butanedioate
- Dimethyl 2-[(2-hydroxyethyl)sulfanyl]butanedioate
Uniqueness
Dimethyl 2-[(2-bromoethyl)sulfanyl]butanedioate is unique due to the presence of the bromoethyl group, which provides distinct reactivity compared to its chloro, iodo, and hydroxy analogs. The bromo group is more reactive than chloro but less reactive than iodo, offering a balance between stability and reactivity.
特性
CAS番号 |
63234-12-8 |
|---|---|
分子式 |
C8H13BrO4S |
分子量 |
285.16 g/mol |
IUPAC名 |
dimethyl 2-(2-bromoethylsulfanyl)butanedioate |
InChI |
InChI=1S/C8H13BrO4S/c1-12-7(10)5-6(8(11)13-2)14-4-3-9/h6H,3-5H2,1-2H3 |
InChIキー |
KVMYIXZHSHVQEQ-UHFFFAOYSA-N |
正規SMILES |
COC(=O)CC(C(=O)OC)SCCBr |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


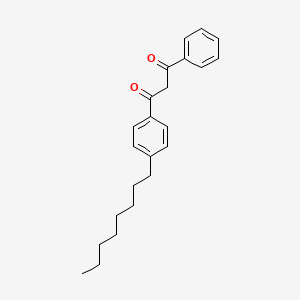
![Ethyl 2-[(ethylsulfanyl)carbonyl]-3,3,3-trifluoropropanoate](/img/structure/B14504128.png)
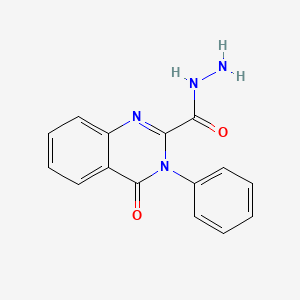
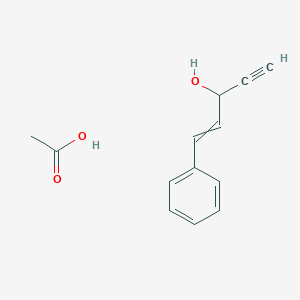
![Dimethyl {[3-(bromomethyl)phenyl]methyl}propanedioate](/img/structure/B14504165.png)
![6-Methoxy-2-phenyl[1,3]oxazolo[3,2-b]pyridazin-4-ium perchlorate](/img/structure/B14504169.png)
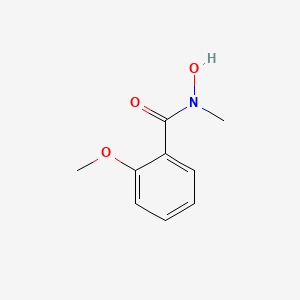
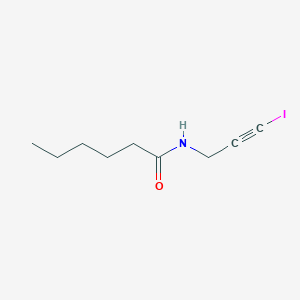
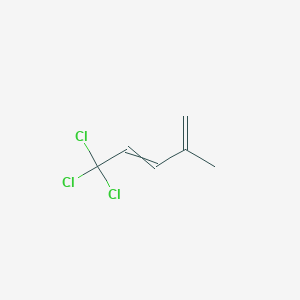
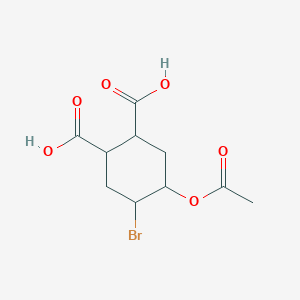
methylidene}hydroxylamine](/img/structure/B14504210.png)
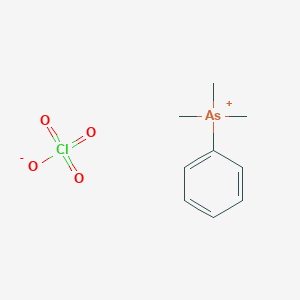
![N-[(Benzyloxy)carbonyl]-L-tyrosyl-L-histidine](/img/structure/B14504218.png)
